molecular formula C11H11N3O2S B239840 N,N'-1,3-benzothiazole-2,6-diyldiacetamide

N,N'-1,3-benzothiazole-2,6-diyldiacetamide

Cat. No.: B239840
M. Wt: 249.29 g/mol
InChI Key: NQCPIMCGQMGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,3-benzothiazole-2,6-diyldiacetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-1,3-benzothiazole-2,6-diyldiacetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N,N'-1,3-benzothiazole-2,6-diyldiacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(6-Amino-benzothiazol-2-yl)-acetamide.

    Substitution: Formation of this compound derivatives with different substituents.

Scientific Research Applications

N,N'-1,3-benzothiazole-2,6-diyldiacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N'-1,3-benzothiazole-2,6-diyldiacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Acetylamino-benzothiazol-2-yl)-2-methoxy-benzamide
  • N-(6-Acetylamino-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(6-Acetylamino-benzothiazol-2-yl)-propanamide

Uniqueness

N,N'-1,3-benzothiazole-2,6-diyldiacetamide stands out due to its specific structural features and the unique combination of functional groups

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(2-acetamido-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O2S/c1-6(15)12-8-3-4-9-10(5-8)17-11(14-9)13-7(2)16/h3-5H,1-2H3,(H,12,15)(H,13,14,16)

InChI Key

NQCPIMCGQMGDCK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C

Origin of Product

United States

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